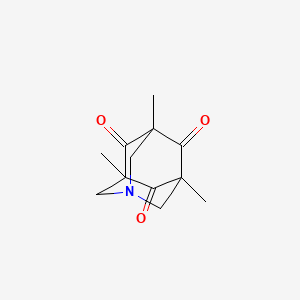3,5,7-Trimethyl-1-aza-tricyclo(3.3.1.13,7)decane-4,6,10-trione
CAS No.: 87510-14-3
Cat. No.: VC9214432
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87510-14-3 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decane-4,6,10-trione |
| Standard InChI | InChI=1S/C12H15NO3/c1-10-4-13-5-11(2,7(10)14)9(16)12(3,6-13)8(10)15/h4-6H2,1-3H3 |
| Standard InChI Key | CRYNPVKYTQGJNN-UHFFFAOYSA-N |
| SMILES | CC12CN3CC(C1=O)(C(=O)C(C3)(C2=O)C)C |
| Canonical SMILES | CC12CN3CC(C1=O)(C(=O)C(C3)(C2=O)C)C |
Introduction
Structural Characterization and Nomenclature
The systematic name 3,5,7-trimethyl-1-aza-tricyclo(3.3.1.1³,⁷)decane-4,6,10-trione describes a tricyclic framework comprising fused cyclohexane and bicyclic moieties. Key features include:
-
Tricyclic Core: The base structure is a tricyclo[3.3.1.1³,⁷]decane system, which consists of a bicyclo[3.3.1]nonane scaffold fused to an additional bridged ring at positions 3 and 7.
-
Substituents: Three methyl groups occupy positions 3, 5, and 7, while ketone functionalities are located at positions 4, 6, and 10. The "1-aza" designation indicates a nitrogen atom replacing one carbon in the bridgehead position.
Stereochemical analysis reveals that the methyl groups at C3 and C7 adopt axial orientations due to steric constraints imposed by the rigid tricyclic framework . The ketone groups at C4, C6, and C10 are equatorial, minimizing torsional strain. X-ray crystallography of analogous compounds confirms this arrangement, with bond angles consistent with sp² hybridization at the ketone-bearing carbons .
Synthetic Strategies
Retrosynthetic Analysis
Retrosynthetically, the target compound can be dissected into simpler precursors:
-
Cycloheptenone Intermediate: A cycloheptenone derivative serves as the starting material for constructing the tricyclic core. For example, Scheme 1B in demonstrates the use of β-ketoester 7 derived from ketone 6 via acylation and Knoevenagel condensation.
-
Annulation Reactions: Cyclopentene annulation is critical for forming the bicyclic substructure. Propargylzinc reagents, such as 1,1-dimethylpropargylzinc bromide (8), undergo 1,4-addition to enones, followed by cyclization to yield hydrazulene intermediates .
-
Ring Expansion and Functionalization: Diazoacetate-mediated ring expansion (e.g., using 15) enables access to β-ketoester intermediates, which are subsequently decarboxylated and oxidized to install the trione functionalities .
Key Synthetic Steps
A representative synthesis involves the following steps (adapted from ):
-
Cycloheptenone Formation:
-
Acylation of ketone 6 with dimethyl carbonate under basic conditions yields β-ketoester 7.
-
Knoevenagel condensation with malononitrile affords the enone precursor.
-
-
Cyclopentene Annulation:
-
Conjugate addition of propargylzinc 8 to enone 7 generates zinc enolate 9, which cyclizes upon heating to form hydrazulene 10.
-
Hydrogenation of 10 produces the hydroindene system 14, which undergoes Rh-catalyzed ring expansion with diazoacetate 15 to install the β-ketoester 17.
-
-
Decarboxylation and Oxidation:
-
Treatment of 17 with TBAF induces decarboxylation, yielding aldehyde 19.
-
Aldol condensation and lactonization forge the tricyclic core, followed by DMP oxidation to install the trione groups.
-
Challenges and Optimization
-
Stereochemical Control: The bulky propargylzinc reagent 8 favors syn-addition stereochemistry, necessitating low-temperature conditions (−40°C) to achieve the desired anti-isomer .
-
Lactone Formation: TsOH·H₂O catalyzes lactonization of aldol adducts, providing a thermodynamic driving force for cyclization .
Reactivity and Applications
Carbene Formation
The nitrogen bridgehead enables unique reactivity. For instance, 3,5,7-trimethyl-1-azatricyclo[3.3.1.1³,⁷]decan-2-ylidene, a related aminocarbene, forms via decomposition of tosylhydrazone salts . This carbene exhibits:
-
Singlet State Reactivity: Stereospecific cis-addition to alkenes, confirmed by competition studies .
-
Nucleophilicity: Partial overlap between the nitrogen lone pair and the carbene’s empty orbital, suggesting a pyramidal geometry .
Biological Activity
While direct studies on the title compound are scarce, structurally related polyprenylated acylphloroglucinols (e.g., hyperibine J) show cytotoxicity against tumor cell lines (SKW-3, BV-173) . The trione moieties may contribute to metal chelation, enhancing bioactivity.
Recent Advances
Catalytic Decarboxylation
Recent work highlights the role of trimethylsilylethyl esters in enabling selective decarboxylation, a step critical for accessing advanced intermediates . For example, treatment of 18 with TBAF cleanly removes the silyl protecting group, avoiding side reactions observed with tert-butyl esters .
Biomimetic Cyclizations
Biomimetic 5-exo-tet cyclizations, as seen in the synthesis of garsubellin A, offer routes to complex polycycles. These methods could be adapted to functionalize the title compound’s tricyclic core .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume